Formulators using inorganic copper salts often contend with GI irritation and pH-driven instability. Copper D-gluconate resolves these with a near-neutral pH (6.0-7.5 in 1% solution) and superior gastrointestinal tolerance, enabling stable, palatable supplements.
• GRAS-affirmed for direct food use & infant formula (FDA 21 CFR 184.1260)
• High aqueous solubility (50 g/L at 20°C) prevents precipitation in liquid formats
• 14.4% elemental Cu loading allows precise, uniform blending in dry premixes
• Supplied as ≥98% pure light blue-green powder; ambient shipping worldwide.
Molecular FormulaC12H22CuO14
Molecular Weight453.84 g/mol
CAS No.13005-35-1
Cat. No.B086309
⚠ Attention: For research use only. Not for human or veterinary use.
Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C; slightly sol in alcohol; practically insol in most org solvents. /Hydrate/ Sol in water; insol in acetone, alcohol, ethe
Structure & Identifiers
Interactive Chemical Structure Model
Copper D-gluconate Overview
Copper D-gluconate is a copper (II) salt of D-gluconic acid, with the molecular formula C₁₂H₂₂CuO₁₄ and a molecular weight of 453.84 g/mol [1]. It appears as a light blue to blue-green crystalline powder, is odorless, and is readily soluble in water . Structurally, it is a chelate where the central copper(II) ion is coordinated by gluconate anions through hydroxyl and carboxylate oxygen atoms, which enhances copper's bioavailability in aqueous systems and mitigates gastrointestinal irritation compared to inorganic copper salts [2][3]. It is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a direct human food ingredient and in infant formula [4][5].
Water-soluble copper sourceReadily soluble for aqueous formulation workflows and concentrated stock preparation.
Food fortification gradeGRAS affirmed; compatible with direct human food ingredient and infant formula applications.
Reported GI tolerance contextPreferred organic chelate for oral supplement research where gastric comfort endpoints are relevant.
[2] Jost Chemical Co. (2023). U.S. Patent No. 11,795,181. Basic Copper Gluconate. View Source
[3] Rosado, J. L. (2003). Zinc and Copper: Proposed Fortification Levels and Recommended Zinc Compounds. BioMed Central. View Source
[4] U.S. FDA. (2026). 21 CFR 184.1260 - Copper gluconate. Electronic Code of Federal Regulations. View Source
[5] U.S. FDA. (2026). Substances Added to Food (formerly EAFUS): COPPER GLUCONATE (CAS 527-09-3). View Source
Why Copper D-gluconate Cannot Be Substituted
Substituting copper D-gluconate with a simpler inorganic salt like copper sulfate (CuSO₄) is not straightforward due to fundamental differences in their physicochemical and biological properties. As an organic chelate, copper D-gluconate offers a distinct combination of high aqueous solubility, neutral pH in solution, and superior gastrointestinal tolerance [1][2]. In contrast, copper sulfate, despite having a higher elemental copper loading (25.4% vs. 14.4% for copper gluconate), is associated with lower pH stability, increased potential for gastrointestinal irritation, and a different safety and regulatory profile [3][4]. These differences directly impact formulation strategy, from ensuring sensory acceptability in food and beverage applications to meeting specific pharmacopoeial standards for dietary supplements and pharmaceuticals. The choice is not simply about delivering copper; it is about how the copper is delivered, its compatibility with the matrix, and the final product's stability and consumer acceptance [5][6].
Copper sulfate (CuSO₄)Inorganic salt; acidic pH (3.0–5.0 at 1% solution); higher elemental copper loading but may shift formulation stability and tolerance profile.
Solubility advantage may not transferCopper gluconate at 50 g/L (20°C) vs. sulfate at ~30 g/L; precipitation risk in liquid formulations may differ.
Regulatory context differsGRAS affirmed with infant formula approval vs. sulfate with cautionary notes for food fortification; substitution may require additional safety justification.
[1] Rosado, J. L. (2003). Zinc and Copper: Proposed Fortification Levels and Recommended Zinc Compounds. BioMed Central. View Source
[2] ChemSrc. (2026). Differences between Copper(II) Gluconate and Other Copper Salts. View Source
[3] Jost Chemical Co. (2023). U.S. Patent No. 11,795,181. Basic Copper Gluconate. View Source
[4] Rosado, J. L. (2003). Zinc and Copper: Proposed Fortification Levels and Recommended Zinc Compounds. BioMed Central. View Source
[5] Nutri Avenue. (2023). Copper Gluconate vs. Copper Sulfate: Which Is Better? View Source
[6] Bao, S.F., Stangl, G.I., Kirchgessner, M. (1995). Comparison of the efficiency of Chinese herbs, copper-gluconate and copper-sulfate on copper status in copper-deficient rats. Trace elements in medicine, 12(3), 141-147. View Source
Quantitative Differentiation Evidence
Aqueous Solubility Advantage
Copper D-gluconate exhibits superior aqueous solubility compared to anhydrous copper sulfate. At 20°C, the solubility of copper gluconate is approximately 50 g/L , while that of copper sulfate (anhydrous) is approximately 30 g/L [1]. This represents a 66.7% higher solubility, facilitating the preparation of more concentrated stock solutions and enabling its use in liquid formulations where high copper content is required without precipitation.
Higher solubility reduces the risk of precipitation in liquid formulations, simplifies manufacturing processes, and allows for smaller dosing volumes, which is critical for applications like injectables, concentrates, and ready-to-drink supplements.
[1] ChemSrc. (2026). Differences between Copper(II) Gluconate and Other Copper Salts. View Source
pH Profile Comparison
A 1% aqueous solution of copper D-gluconate has a pH range of 6.0-7.5 , which is close to neutral. In contrast, a comparable solution of copper sulfate is considerably more acidic, with a typical pH range of 3.0-5.0 [1]. This difference in pH is a key factor in formulation, as the more neutral pH of copper gluconate reduces the risk of acid-catalyzed degradation of other ingredients and improves organoleptic properties, particularly in oral liquid formulations.
A near-neutral pH minimizes compatibility issues with other formulation excipients (e.g., acid-sensitive vitamins, flavors), enhances palatability, and reduces the potential for corrosion of processing equipment, thereby simplifying product development.
[1] ChemSrc. (2026). Differences between Copper(II) Gluconate and Other Copper Salts. View Source
Copper Loading Efficiency
Copper D-gluconate (anhydrous, MW 453.8 g/mol) has an elemental copper loading of 14.4% [1]. This is significantly lower than that of copper sulfate pentahydrate (MW 249.685 g/mol), which has a copper loading of 25.4% [1]. This lower copper loading is a key differentiator. While it requires a larger mass of copper gluconate to deliver an equivalent amount of elemental copper, this same property allows for more precise and homogeneous blending in solid dosage forms where the active ingredient is a very small percentage of the total formula weight, such as in multi-vitamin/mineral tablets.
Copper LoadingHead-to-head
14.4% vs 25.4% Cu (w/w)
Supports dose uniformity in blends
Enables precise low-dose fortification
Elemental copper contentFormulation economyDosage form design
Evidence Dimension
Elemental copper content (% w/w)
Target Compound Data
14.4% Cu
Comparator Or Baseline
Copper sulfate pentahydrate: 25.4% Cu
Quantified Difference
11.0 percentage points lower
Conditions
Anhydrous molecular weight basis
Why This Matters
The lower copper density of gluconate enables better control over low-dose copper fortification in multi-component blends, improving content uniformity and reducing the risk of localized 'hot spots' of copper in a formulation. This is a critical quality attribute for dietary supplements.
Elemental copper contentFormulation economyDosage form design
[1] Jost Chemical Co. (2023). U.S. Patent No. 11,795,181. Basic Copper Gluconate. View Source
Gastrointestinal Tolerance Comparison
Copper D-gluconate is selected for oral supplementation and food fortification due to its gentler effect on the digestive system compared to inorganic salts like copper sulfate [1][2]. While this is a qualitative difference, it is a primary driver for material selection. Copper sulfate, in contrast, is associated with a higher risk of causing gastrointestinal discomfort and has a comparatively poorer tolerance profile for oral use [3][4].
Oral administration in humans (class inference based on safety and formulation guidance)
Why This Matters
Gastrointestinal tolerance is a major determinant of patient or consumer compliance. The selection of copper gluconate over copper sulfate can directly reduce the incidence of adverse events, leading to better adherence and improved outcomes in nutritional intervention programs.
[1] Jost Chemical Co. (2023). U.S. Patent No. 11,795,181. Basic Copper Gluconate. View Source
[2] Rosado, J. L. (2003). Zinc and Copper: Proposed Fortification Levels and Recommended Zinc Compounds. BioMed Central. View Source
[3] Nutri Avenue. (2023). Copper Gluconate vs. Copper Sulfate: Which Is Better? View Source
[4] ChemSrc. (2026). Differences between Copper(II) Gluconate and Other Copper Salts. View Source
Safety and Regulatory Designation
Copper D-gluconate is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a direct human food ingredient [1] and is specifically permitted for use in infant formula [2]. In a comparative evaluation of fortification compounds, copper gluconate was identified as the safer compound for copper fortification over copper sulfate, despite the latter's lower cost [3]. Copper sulfate, while also GRAS, is recommended for use only after evaluation of potential adverse physicochemical reactions in the final food product [3].
Regulatory StatusHead-to-head
GRAS affirmed; infant formula approved
Supports fortification regulatory pathway
FDA 21 CFR 184.1260; guidance favors gluconate
Regulatory statusFood fortificationGRAS
Evidence Dimension
Regulatory and safety guidance for food fortification
Target Compound Data
Recommended as 'safer compound'; GRAS affirmed; infant formula approved
Comparator Or Baseline
Copper sulfate: GRAS, but recommended with caution due to potential negative effects
Quantified Difference
Differentiated by specific regulatory guidance favoring gluconate for safety
Conditions
Food fortification in staple foods (flour)
Why This Matters
Regulatory guidance and safety designations are critical decision-making factors for product developers. The specific recommendation for copper gluconate as a safer option for fortification programs simplifies the regulatory pathway and reduces the burden of safety testing and justification for new product submissions.
Regulatory statusFood fortificationGRAS
[1] U.S. FDA. (2026). 21 CFR 184.1260 - Copper gluconate. Electronic Code of Federal Regulations. View Source
[2] U.S. FDA. (2026). 21 CFR 184.1260 - Copper gluconate. Electronic Code of Federal Regulations. View Source
[3] Rosado, J. L. (2003). Zinc and Copper: Proposed Fortification Levels and Recommended Zinc Compounds. BioMed Central. View Source
In Vivo Biological Response
In a controlled feeding study with copper-deficient rats, copper gluconate was compared to copper sulfate for its ability to restore copper status. Both compounds were equally effective in restoring superoxide dismutase (SOD) activity, copper concentration in heart, and various hematological parameters [1]. However, ceruloplasmin activity in serum was found to be more effectively restored by copper gluconate than by copper sulfate [1]. The study concluded that the copper source (gluconate vs. sulfate) did not result in a major difference for most markers of copper status, indicating comparable bioavailability for repletion [1].
In Vivo ResponseHead-to-head
Ceruloplasmin restoration more effective
Supports enzyme activity study context
Rat repletion model; most markers comparable
Copper status restorationIn vivo efficacyCeruloplasmin activity
Evidence Dimension
Ceruloplasmin activity restoration
Target Compound Data
More effective
Comparator Or Baseline
Copper sulfate: Less effective
Quantified Difference
Qualitative, non-numeric advantage
Conditions
Copper-deficient Sprague-Dawley rats, dietary repletion with 1.7 mg Cu/kg diet for 22 days
Why This Matters
This evidence demonstrates that copper gluconate is not merely a more tolerable form but also biologically effective in correcting copper deficiency. The indication of potentially enhanced ceruloplasmin restoration could be a relevant selection criterion for research focused on copper-dependent enzyme function.
Copper status restorationIn vivo efficacyCeruloplasmin activity
[1] Bao, S.F., Stangl, G.I., Kirchgessner, M. (1995). Comparison of the efficiency of Chinese herbs, copper-gluconate and copper-sulfate on copper status in copper-deficient rats. Trace elements in medicine, 12(3), 141-147. View Source
Preferred Application Scenarios
Liquid and Ready-to-Drink Formulations
The high aqueous solubility of copper D-gluconate (50 g/L at 20°C) and its near-neutral pH (6.0-7.5 in a 1% solution) make it the superior choice for liquid supplements, sports beverages, and concentrated electrolyte shots [1]. These properties prevent precipitation and ensure long-term stability in solution, while the neutral pH avoids the acidic taste and ingredient degradation associated with copper sulfate.
Food Fortification and Infant Formula
Copper D-gluconate is the recommended and safer compound for copper fortification in staple foods like flours and is specifically approved for infant formula under its GRAS affirmation [2][3]. Its lower elemental copper loading (14.4%) also allows for more precise and uniform blending when very small amounts of copper are being added to large volumes of carrier material, ensuring consistent fortification levels [4].
Oral Supplements Requiring GI Tolerance
For oral solid dosage forms (tablets, capsules) and powders intended for reconstitution, copper D-gluconate is preferred over copper sulfate due to its well-documented superior gastrointestinal tolerance [5][6]. This is a critical factor for products targeting sensitive populations, including children and the elderly, or for long-term daily supplementation where user comfort directly impacts compliance [6].
Research on Copper Deficiency and Enzymes
In vivo studies demonstrate that copper D-gluconate is effective at restoring copper status and is comparable to or better than copper sulfate in restoring copper-dependent enzyme activities like ceruloplasmin [7]. This makes it a reliable and well-tolerated source of copper for animal model research investigating the biochemical and physiological roles of copper, without the confounding variable of poor GI tolerance.
Application
Selection Property
Validation Focus
Aqueous supplement & beverage formulation
High aqueous solubility, near-neutral pH
Solution stability and pH compatibility screening
Food fortification blending
GRAS affirmed, precise blending capacity
Fortification uniformity and regulatory compliance review
Oral supplement tolerance research
Reported GI tolerance profile
Gastrointestinal tolerability endpoint monitoring
Copper enzyme & deficiency model studies
In vivo copper status restoration context
Ceruloplasmin and SOD activity endpoint evaluation
[1] ChemSrc. (2026). Differences between Copper(II) Gluconate and Other Copper Salts. View Source
[2] Rosado, J. L. (2003). Zinc and Copper: Proposed Fortification Levels and Recommended Zinc Compounds. BioMed Central. View Source
[3] U.S. FDA. (2026). 21 CFR 184.1260 - Copper gluconate. Electronic Code of Federal Regulations. View Source
[4] Jost Chemical Co. (2023). U.S. Patent No. 11,795,181. Basic Copper Gluconate. View Source
[5] Jost Chemical Co. (2023). U.S. Patent No. 11,795,181. Basic Copper Gluconate. View Source
[6] Nutri Avenue. (2023). Copper Gluconate vs. Copper Sulfate: Which Is Better? View Source
[7] Bao, S.F., Stangl, G.I., Kirchgessner, M. (1995). Comparison of the efficiency of Chinese herbs, copper-gluconate and copper-sulfate on copper status in copper-deficient rats. Trace elements in medicine, 12(3), 141-147. View Source
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